N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a synthetic small molecule featuring a benzothiazole core substituted with a fluorine atom at the 4-position, a phenoxy group at the propanamide chain, and a pyridin-2-ylmethyl moiety as a secondary amine substituent. The benzothiazole scaffold is widely utilized in medicinal chemistry due to its bioisosteric properties and ability to modulate biological targets, including kinases and antimicrobial enzymes . The fluorine atom enhances metabolic stability and binding affinity through electronic effects, while the pyridinylmethyl group may contribute to improved solubility and target interaction .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c23-18-10-6-11-19-21(18)25-22(29-19)26(15-16-7-4-5-13-24-16)20(27)12-14-28-17-8-2-1-3-9-17/h1-11,13H,12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPYTVPLNQWULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 4-fluoroaniline with carbon disulfide and iodine in the presence of a base to form 4-fluorobenzo[d]thiazole.
Attachment of the Phenoxy Group: The next step involves the nucleophilic substitution reaction where the phenoxy group is introduced. This can be done by reacting the benzo[d]thiazole derivative with phenol in the presence of a suitable base.
Introduction of the Pyridin-2-ylmethyl Group: The final step involves the coupling of the pyridin-2-ylmethyl group to the benzo[d]thiazole core. This can be achieved through a nucleophilic substitution reaction using pyridin-2-ylmethyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or phenoxy positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine or phenoxy groups.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activities, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit specific signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzothiazole- and thiazole-based propanamides. Below is a detailed comparison with structurally analogous compounds from the literature:
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Diversity: The target compound’s pyridin-2-ylmethyl group distinguishes it from most analogs, which typically feature simpler alkyl or aryl substituents (e.g., GB30’s thiazolidinedione moiety or compound 7c’s cyclohexane group) . The phenoxy group in the target compound is rare among benzothiazole derivatives; most analogs prioritize electron-withdrawing groups (e.g., halogens, nitro) or hydrogen-bond donors .
Synthetic Feasibility :
- Yields for similar compounds vary widely (16–76%), with carbamate derivatives (e.g., 16a) showing lower efficiency (~18%) compared to propanamides (~59–68%) . The target compound’s synthesis would likely require optimized coupling steps for the bulky pyridinylmethyl group.
Physicochemical Properties: Fluorinated benzothiazoles (e.g., GB30, target compound) exhibit higher melting points (>270°C) compared to non-fluorinated analogs (e.g., compound 7c at 0.51°C in DCM), suggesting enhanced crystallinity . The pyridinylmethyl group may improve solubility in polar solvents, a trait critical for bioavailability.
Biological Relevance :
- While biological data for the target compound are absent, structurally related benzothiazoles (e.g., GB30, compound 11) show antimicrobial and kinase-inhibitory activities . The fluorine atom and pyridine moiety could enhance target binding through halogen bonding and π-π stacking, respectively .
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and the underlying mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H18FN3O2S
- Molecular Weight : 407.46 g/mol
- CAS Number : 922638-05-9
The presence of a fluorine atom in the benzothiazole moiety enhances its chemical reactivity and biological activity, while the phenoxy and pyridine groups contribute to its pharmacological profile.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, particularly against various strains of bacteria. Research indicates that compounds with similar structures show effectiveness against Mycobacterium tuberculosis and other resistant bacterial strains.
Case Studies on Antimicrobial Efficacy
-
Study on Antitubercular Activity :
- A study demonstrated that derivatives of this compound displayed potent activity against M. tuberculosis, suggesting potential as a lead compound in anti-tubercular drug development.
- Synergistic Effects :
Anticancer Activity
The compound also shows promising anticancer properties. It has been reported to target specific molecular pathways involved in cancer cell proliferation and survival.
The mechanism by which this compound exerts its anticancer effects involves:
- Targeting Kinases : The compound interacts with various kinases that play crucial roles in cell growth and division.
- Modulation of Signaling Pathways : It influences key signaling pathways such as MAPK/ERK and PI3K/Akt, leading to inhibition of cell growth and induction of apoptosis.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide | Contains a phenoxy group instead of phenyl | Antimicrobial |
| N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide | Cyclopentanecarboxamide structure | Antitubercular |
| N-(benzothiazol-2-yl)-N-(pyridin-methyl)acetamide | Lacks fluorine substitution | Anticancer |
This table highlights the variations in biological activities based on structural modifications, emphasizing how the fluorine atom's presence enhances the compound's overall efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution, condensation, and amide coupling. Key steps include:
- Substitution reactions using 4-fluorobenzo[d]thiazol-2-amine and activated pyridine derivatives under alkaline conditions .
- Condensation with phenoxypropanoyl chloride in solvents like DMF or dichloromethane, catalyzed by triethylamine .
- Temperature control (60–80°C) and inert atmosphere (N₂/Ar) to prevent oxidation .
- Yield Optimization : Use TLC to monitor reaction progress and column chromatography for purification. Typical yields range from 60–75% .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the fluorobenzo[d]thiazole and pyridin-2-ylmethyl groups. Key shifts:
- Fluorine-induced deshielding in benzo[d]thiazole protons (δ 7.8–8.2 ppm) .
- Pyridine methylene protons (N-CH₂) at δ 4.5–5.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. How can researchers resolve discrepancies in crystallographic data for structural validation?
- SHELX Refinement : Use SHELXL for small-molecule X-ray crystallography. Address disordered solvent molecules or thermal motion artifacts by refining occupancy parameters .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and Mercury for Hirshfeld surface analysis .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in derivatization reactions?
- Steric Hindrance : The pyridin-2-ylmethyl group may impede nucleophilic attack at the amide carbonyl. Use bulky bases (e.g., DBU) to enhance deprotonation in alkylation reactions .
- Electronic Effects : Electron-withdrawing fluorine on the benzo[d]thiazole ring stabilizes the amide bond, reducing hydrolysis susceptibility. Reactivity can be tuned via substituents on the phenoxy moiety .
Q. What strategies address contradictions between computational binding predictions and experimental bioactivity data?
- Docking vs. Assays : If molecular docking (e.g., AutoDock Vina) predicts strong binding to a kinase target but in vitro IC₅₀ values are weak:
- Validate assay conditions (pH, co-solvents like DMSO ≤0.1%) .
- Reassess protonation states (e.g., pyridine nitrogen pKa ~4.5) using Schrödinger’s Epik .
- MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to evaluate binding stability under physiological conditions .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
- Key Modifications :
- Replace phenoxy with sulfonamide to enhance solubility (logP reduction) .
- Introduce electron-donating groups (e.g., -OCH₃) on the benzo[d]thiazole to modulate metabolic stability .
- ADME Profiling : Use Caco-2 cell assays for permeability and CYP450 inhibition screening (e.g., CYP3A4) .
Q. What mechanistic insights explain conflicting cytotoxicity results in different cancer cell lines?
- Hypothesis Testing :
- Check ABC transporter expression (e.g., P-gp) via qPCR; overexpression may reduce intracellular accumulation in resistant lines .
- Perform ROS assays (DCFH-DA probe) to determine if apoptosis is redox-dependent .
- Pathway Analysis : RNA-seq to identify differential activation of pro-survival pathways (e.g., PI3K/Akt) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
